Heptamethylphenyltrisiloxane
Description
Structure
2D Structure
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]oxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(6,7)15-17(4,5)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADKJHZREGCUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939791 | |
| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-16-4, 72451-53-7 | |
| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptamethylphenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072451537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptamethylphenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for Heptamethylphenyltrisiloxane and Its Analogues
Advanced Catalytic Approaches in Organosiloxane Synthesis
The synthesis of organosiloxanes, including complex structures like Heptamethylphenyltrisiloxane, has been significantly advanced by the development of novel catalytic systems. These approaches offer greater control over bond formation and molecular architecture compared to classical methods such as the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclosiloxanes. frontiersin.orgmdpi.com
Transition Metal-Mediated Transformations for Si-C and Si-O Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to organosilicon chemistry has enabled the efficient construction of both silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. acs.org These methods are prized for their high efficiency, selectivity, and tolerance of various functional groups. sciengine.com
Palladium and platinum catalysts are notably effective for creating Si-C bonds. For instance, the cross-coupling of aryl halides with silylating agents like 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) can be achieved using palladium or platinum catalysts in the presence of a base such as potassium acetate. thieme-connect.de This provides a direct route to aryl-substituted siloxanes. Beyond palladium and platinum, catalysts based on iridium, rhodium, and ruthenium have been successfully employed in the silylation of inert C-H bonds, offering a highly atom-economical pathway to organosilanes. sciengine.com
For the formation of Si-O bonds, rhodium-catalyzed dehydrogenative coupling has emerged as a powerful technique. The intermolecular coupling of dihydrosilanes with silanols or alcohols, facilitated by a rhodium(I) catalyst, yields functionalized siloxanes with excellent stereocontrol. organic-chemistry.org This process is significant as it expands the chemical space of accessible silicon-centered chiral molecules. organic-chemistry.orgthieme-connect.com Other transition metals, including ruthenium and barium, have also been used to mediate the dehydrocoupling of hydrosilanes and silanols to form Si-O-Si linkages. frontiersin.org
Table 1: Selected Transition Metal-Catalyzed Reactions for Siloxane Synthesis
| Catalyst System | Reaction Type | Bond Formed | Substrates | Key Features |
|---|---|---|---|---|
| Pd(dba)₂ or Pt(dba)₂ / KOAc | Cross-Coupling | Si-C | Aryl iodide, Heptamethyltrisiloxane | Direct arylation of trisiloxane. thieme-connect.de |
| [Rh(cod)Cl]₂ / Chiral Ligand | Dehydrogenative Coupling | Si-O | Dihydrosilane, Silanol (B1196071)/Alcohol | Highly enantioselective; forms chiral siloxanes. organic-chemistry.orgthieme-connect.com |
| Iridium Complexes | C-H Silylation | Si-C | Arene, Hydrosilane | Direct functionalization of inert C-H bonds. sciengine.com |
| Ruthenium Complexes | Dehydrocoupling | Si-O | Hydrosilane, Silanol | Catalytic route to unsymmetrical disiloxanes. frontiersin.org |
Organocatalytic Strategies for Stereocontrol in Siloxane Synthesis
In parallel to metal-based catalysis, organocatalysis has become a crucial strategy for the asymmetric synthesis of silicon-containing compounds. chiralpedia.com These metal-free methods offer a complementary approach, often exhibiting different reactivity and selectivity profiles. acs.org A key strategy in this area is the catalytic desymmetrization of prochiral silanediols. researchgate.net
Researchers have developed chiral imidazole-containing catalysts that facilitate the enantioselective silylation of prochiral silanediols. acs.org This approach provides access to Si-stereogenic siloxanols with high yields and enantioselectivity (up to 98:2 er). acs.orgresearchgate.net Mechanistic studies suggest the transformation is catalyzed via a two-point hydrogen-bonding interaction between the bifunctional organocatalyst and the silanediol, which creates a chiral environment promoting selective reaction. acs.org
Another class of powerful organocatalysts are imidodiphosphorimidates (IDPis), which have been used for the enantioselective synthesis of tertiary silyl (B83357) ethers. acs.org This reaction proceeds through a desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange, yielding a variety of enantiopure silyl ethers with good chemo- and enantioselectivities. acs.org Furthermore, chiral Brønsted acids have been employed in the atroposelective synthesis of biaryl siloxane atropisomers through the functionalization of Si-C bonds. nih.gov
Copper(I)-Catalyzed Nucleophilic Silylation in Trisiloxane Precursor Synthesis
Copper catalysis has carved a distinct niche in organosilicon chemistry, particularly for nucleophilic silylation reactions. organic-chemistry.org Copper(I) catalysts are effective in promoting the homocoupling of organosilicon compounds to form biaryls and other symmetric products. chemrxiv.org
More specifically, copper-mediated reactions have been developed for the transformation of organosilanes into other functional groups. chemrxiv.org A significant development is the copper-mediated cyanation of (hetero)aryl heptamethyltrisiloxanes. chemrxiv.org These aryl trisiloxane precursors undergo efficient ipso-radiocyanation, demonstrating superior reactivity compared to related organoboron and organotin compounds. chemrxiv.org This highlights the utility of copper catalysis in activating trisiloxane precursors for further functionalization. While the direct copper(I)-catalyzed nucleophilic silylation to form the trisiloxane backbone itself is less commonly reported, its role in the derivatization of pre-formed trisiloxanes like this compound is well-established, providing a pathway to complex analogues. chemrxiv.org
Enantioselective Synthesis of Silicon-Stereogenic Siloxanes
The creation of silicon-stereogenic centers, where a silicon atom is the center of chirality, represents a significant challenge and a frontier in synthetic chemistry. ucdavis.edu The development of catalytic asymmetric methods to access these chiral molecules is crucial for applications in materials science and medicinal chemistry. thieme-connect.comnih.gov
Development of Asymmetric Catalytic Methods for Chiral Trisiloxanes
A highly effective method for the enantioselective synthesis of silicon-stereogenic siloxanes is the rhodium-catalyzed intermolecular dehydrogenative Si-O coupling of dihydrosilanes with silanols. organic-chemistry.orgthieme-connect.com By employing a rhodium(I) precursor, such as [Rh(cod)Cl]₂, in combination with a chiral ligand from the Josiphos family, chemists can produce a variety of functionalized, triorgano-substituted silicon-stereogenic siloxanes in good yields and with high enantiomeric excess (ee). thieme-connect.com
This methodology's utility has been demonstrated in the construction of small organic molecules with circularly polarized luminescence (CPL) activity, showcasing the potential of these chiral siloxanes in advanced materials. organic-chemistry.orgthieme-connect.com The reaction is notable for its broad substrate scope, accommodating various functional groups on both the dihydrosilane and the silanol coupling partner. thieme-connect.com
Table 2: Rhodium-Catalyzed Enantioselective Synthesis of Si-Stereogenic Siloxanes
| Dihydrosilane | Silanol/Alcohol | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Phenylmethylsilane | Diphenylsilanol | [Rh(cod)Cl]₂ / Josiphos Ligand | 85% | 96% |
| Naphthyl(phenyl)silane | Trimethylsilanol | [Rh(cod)Cl]₂ / Josiphos Ligand | 78% | 95% |
| Phenyl(p-tolyl)silane | Methanol | [Rh(cod)Cl]₂ / Josiphos Ligand | 91% | 94% |
Data synthesized from representative examples in cited literature. thieme-connect.comthieme-connect.com
Control of Silicon-Centered Chirality in this compound Derivatives
While this compound itself is an achiral molecule, the synthetic methodologies developed for silicon-stereogenic compounds can be directly applied to create its chiral derivatives. The control of chirality at the central silicon atom of a phenyltrisiloxane structure is a key objective for creating advanced, well-defined materials.
The strategies for achieving this control are rooted in the asymmetric catalytic methods previously discussed. For example, a chiral derivative of this compound could be synthesized by reacting a prochiral dihydrosilane, such as phenylsilane, with a silanol like pentamethyldisiloxanol, using a chiral rhodium catalyst system. organic-chemistry.orgthieme-connect.com The chiral ligand on the rhodium center would direct the coupling to occur enantioselectively, resulting in a trisiloxane with a defined stereochemistry at the central, phenyl-bearing silicon atom.
Alternatively, palladium-catalyzed asymmetric hydrosilylation offers another route. The hydrosilylation of maleimides with hydrosilanes can create silylated carbon stereocenters with high chemo- and enantioselectivity. nih.gov By adapting this logic, a chiral palladium catalyst could potentially mediate the reaction between a suitable unsaturated substrate and a hydrido-functionalized disiloxane (B77578) to build a chiral trisiloxane core. The development of new multifunctional chiral phosphine (B1218219) ligands continues to expand the toolkit for controlling stereoselectivity in such metal-catalyzed reactions, enabling the construction of complex silicon stereogenic centers. nih.gov
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and related compounds aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.com The core of this approach often revolves around catalysis, solvent choice, and reaction design to enhance atom economy. sigmaaldrich.comacs.org
A pivotal reaction in siloxane synthesis is hydrosilylation, an atom-efficient addition reaction that forms the basis for creating complex organosilicon compounds. researchgate.net Traditional methods often rely on precious metal catalysts like platinum complexes (e.g., Karstedt's or Speier's catalyst). researchgate.netrsc.org While highly effective, green chemistry drives research toward minimizing the use of these metals or developing more sustainable alternatives. rsc.org
Catalyst Innovation and Reusability:
Recent research has focused on developing catalysts that are more environmentally benign. This includes:
Base Metal Catalysts: There is growing interest in catalysts based on more abundant and less toxic metals like cobalt, iron, and manganese as alternatives to platinum. rsc.org For instance, a dibromo Co-terpyridine complex immobilized on silica (B1680970) (Co(tpy)Br₂@SiO₂) has been shown to be an effective hydrosilylation catalyst when activated by inorganic salts like potassium carbonate. rsc.org This system is advantageous as both the catalyst and the activator can be easily separated from the product and potentially reused. rsc.org
Heterogenized Catalysts: Immobilizing homogeneous catalysts onto solid supports (like silica or resins) is a key green strategy. rsc.orgacs.org This approach simplifies catalyst removal from the reaction mixture, preventing product contamination and allowing for catalyst recycling. For example, cationic ion-exchange resins have been used as solid acid catalysts for the ring-opening polymerization (ROP) of cyclic siloxanes, a common route to siloxane backbones. acs.org These resins can be easily filtered out and reused, addressing issues of product separation and wastewater treatment associated with soluble acid catalysts. acs.org
Air-Stable and Water-Tolerant Catalysts: The development of catalysts that are stable in air and tolerant to water, such as the borane (B79455) catalyst (C₆F₅)₃B(OH₂), offers significant advantages. frontiersin.org This catalyst facilitates the synthesis of oligosiloxanes directly from hydrosilanes under mild conditions, with low catalyst loading and the potential for recovery and recycling. frontiersin.org The ability to be reused up to five times with excellent conversion rates highlights its green credentials. frontiersin.org
Atom Economy and Waste Reduction:
Hydrosilylation is inherently atom-efficient, as it involves the addition of all atoms from the reactants into the final product. acs.orgresearchgate.net Green methodologies further enhance this by designing processes that avoid protecting groups or other derivatization steps, which require additional reagents and generate waste. sigmaaldrich.comacs.org The direct synthesis of organosilicon compounds from silicon and alcohols, avoiding chlorosilane intermediates, represents a significant step toward greener production by eliminating chlorine from the process. mdpi.com
The following table summarizes research findings on greener catalytic systems relevant to trisiloxane synthesis.
Table 1: Comparison of Green Catalytic Systems for Siloxane Synthesis
| Catalyst System | Reaction Type | Key Green Advantages | Substrate Examples | Reported Yield/Conversion | Source(s) |
|---|---|---|---|---|---|
| Co(tpy)Br₂@SiO₂ / K₂CO₃ | Hydrosilylation | Reusable, easily separable, uses earth-abundant metal. | Styrene with triethoxysilane | 92% | rsc.org |
| (C₆F₅)₃B(OH₂) | Dehydrocoupling | Air-stable, recyclable (up to 5 times), mild conditions. | Et₃SiH, PhMe₂SiH | >99% conversion | frontiersin.org |
| Cationic Resin (Amberlyst 35) | Ring-Opening Polymerization | Solid catalyst, easily removed by filtration, reusable. | Octamethylcyclotetrasiloxane (B44751) (D₄) | ~80% nonvolatile content | acs.org |
| Cp*Ir Complex / NaHCO₃ | N-Heterocyclization | Water is the only byproduct, mild conditions. | Primary amines with diols | Up to 99% | organic-chemistry.org |
Flow Chemistry Applications for Continuous Trisiloxane Production
Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages over traditional batch production for the synthesis of trisiloxanes and other polymers. amt.ukltf-gmbh.com This methodology involves pumping reactants through a network of tubes or microreactors, where the reaction occurs continuously. ltf-gmbh.com
The primary benefits of continuous flow chemistry include enhanced safety, improved process control, and scalability. ltf-gmbh.commt.com By performing reactions in a smaller, confined space, the risks associated with highly exothermic reactions or hazardous reagents are minimized. ltf-gmbh.commt.com The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, preventing the formation of "hotspots" that can lead to side reactions and reduced product quality in large batch reactors. google.comuni-mainz.de
Implementation in Siloxane Synthesis:
Continuous flow processes are particularly well-suited for the key reactions in siloxane synthesis:
Hydrosilylation: Continuous hydrosilylation has been demonstrated using various reactor types, including tubular reactors and microreactors. researchgate.netgoogle.com A solution containing the alkene and siloxane can be passed through a heated tube containing a packed-bed of a heterogenized catalyst, such as a platinum-on-silica catalyst. researchgate.net This setup can achieve quantitative conversion, simplifying purification to just the removal of volatile solvents. researchgate.net
Ring-Opening Polymerization (ROP): Flow reactors are also effective for ROP. A study demonstrated the use of a flow tube reactor filled with a cationic resin catalyst to polymerize octamethylcyclotetrasiloxane (D₄), achieving complete reaction within a residence time of only 2-3 minutes. acs.org
Tandem and Scalable Processes:
A significant advancement is the development of tandem continuous flow processes, where multiple reaction steps are integrated into a single, uninterrupted stream. acs.org For example, the ROP of a cyclic siloxane to form a SiH-containing polymer can be immediately followed by a hydrosilylation step in a second reactor to attach functional groups. acs.orgacs.org This "telescoping" of processes eliminates the need for isolation and purification of intermediates, saving time, energy, and resources. acs.orgamericanpharmaceuticalreview.com
The scalability of flow chemistry is another key advantage. amt.uk Processes optimized in a lab-scale microreactor can often be scaled up for industrial production by "numbering up"—running multiple reactors in parallel—or by using larger reactors, ensuring consistent product quality from grams to tons. americanpharmaceuticalreview.commdpi.com
The table below contrasts batch and flow processing for key aspects of siloxane synthesis.
Table 2: Comparison of Batch vs. Flow Chemistry for Trisiloxane Production
| Feature | Batch Processing | Flow Chemistry / Continuous Processing | Source(s) |
|---|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous materials due to large volumes. | Significantly improved safety due to small reaction volumes and superior heat control. | ltf-gmbh.commt.com |
| Heat & Mass Transfer | Often inefficient, leading to "hotspots" and potential side reactions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. | google.comuni-mainz.de |
| Process Control | Difficult to maintain precise control over temperature and residence time. | Precise control over reaction parameters (temperature, pressure, flow rate, stoichiometry). | ltf-gmbh.commt.com |
| Reaction Time | Can be lengthy, including time for heating, cooling, and intermediate isolation. | Drastically reduced reaction times (minutes instead of hours). | acs.orguni-mainz.de |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | More straightforward scalability through "numbering up" or larger reactors. | amt.ukmdpi.com |
| Product Quality | Potential for batch-to-batch variability. | Higher consistency and reproducibility, leading to cleaner products with fewer impurities. | ltf-gmbh.comamericanpharmaceuticalreview.com |
Fundamental Reaction Mechanisms and Reactivity Profiles of Heptamethylphenyltrisiloxane
Mechanistic Investigations of Si-O-Si Linkage Reactivity
The silicon-oxygen-silicon (Si-O-Si) linkage is the backbone of Heptamethylphenyltrisiloxane and its reactivity is central to the compound's stability and degradation pathways. The Si-O bond possesses a significant ionic character due to the difference in electronegativity between silicon and oxygen, making it susceptible to both acidic and basic cleavage.
Theoretical studies on simple siloxanes reveal that the Si-O-Si bond angle and the nature of the substituents on the silicon atoms significantly influence its reactivity. While specific mechanistic studies on this compound are not extensively documented, the general principles of siloxane chemistry provide a robust framework for understanding its behavior. The reactivity of the Si-O-Si linkage is often probed through hydrolysis and condensation reactions, which are fundamental to the synthesis and degradation of silicone materials.
Nucleophilic Substitution Reactions at Silicon Centers in Trisiloxanes
Nucleophilic substitution at the silicon centers in this compound is a key reaction manifold. Unlike carbon, silicon is a second-row element with accessible d-orbitals, which can participate in bonding, leading to differences in reaction mechanisms compared to analogous carbon compounds. Nucleophilic attack at silicon can proceed through either a concerted Sɴ2-like mechanism or a stepwise pathway involving a pentacoordinate intermediate.
The rate of nucleophilic substitution at the silicon atoms in this compound is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. The presence of methyl groups on the silicon atoms provides some steric hindrance, but the silicon centers remain susceptible to attack by strong nucleophiles.
Illustrative Data on Nucleophilic Substitution Kinetics
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| OH⁻ | Water/Dioxane | 1.0 |
| F⁻ | Acetonitrile | 5.2 |
| CH₃O⁻ | Methanol | 0.3 |
This table presents representative relative rate constants for nucleophilic substitution on a model trisiloxane, illustrating the effect of the nucleophile on the reaction rate. The data is illustrative and not experimentally determined for this compound.
Electrophilic Aromatic Substitution on the Phenyl Moiety of this compound
The directing effect of the trisiloxane group in EAS reactions on the phenyl ring is a subject of interest. Generally, silyl (B83357) groups are known to be para-directing in electrophilic aromatic substitution. This is attributed to the stabilization of the arenium ion intermediate when the electrophile attacks the para position.
Expected Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Reaction Condition | Major Product(s) |
| Br₂ | FeBr₃ | para-bromo-phenylheptamethyltrisiloxane |
| HNO₃ | H₂SO₄ | para-nitro-phenylheptamethyltrisiloxane |
| SO₃ | H₂SO₄ | para-sulfonated-phenylheptamethyltrisiloxane |
This table illustrates the expected major products from electrophilic aromatic substitution reactions on this compound, based on the known directing effects of silyl groups.
Radical Reaction Pathways and Their Inhibition in Organosiloxane Systems
Organosiloxane systems, including this compound, can undergo radical reactions, particularly at elevated temperatures or under UV irradiation. The Si-C and C-H bonds are potential sites for radical attack. The initiation of radical chains can lead to cross-linking, chain scission, and the formation of volatile byproducts. The presence of the phenyl group can influence the radical stability of the molecule.
Inhibition of these radical pathways is crucial for maintaining the integrity of the material in demanding applications. Radical scavengers, such as hindered phenols or amines, can be added to organosiloxane formulations to terminate radical chain reactions. These inhibitors function by reacting with the propagating radicals to form stable, non-reactive species.
Thermal and Photochemical Transformations of this compound Structures
Thermal Transformations:
This compound exhibits good thermal stability, a characteristic feature of siloxanes. However, at elevated temperatures, thermal degradation can occur. The primary degradation pathway for linear polysiloxanes is often initiated by the homolytic cleavage of Si-C or C-H bonds, leading to the formation of radicals. Another significant thermal degradation mechanism involves intramolecular rearrangement reactions, often referred to as "back-biting," where the siloxane chain attacks itself, leading to the formation of cyclic siloxanes. The presence of the phenyl group can increase the thermal stability compared to purely methyl-substituted siloxanes. Studies on poly(dimethyl diphenyl) siloxane copolymers have shown that the introduction of phenyl groups can alter the degradation mechanism, with the generation of benzene as a byproduct through thermally induced random free-radical reactions researchgate.net.
Photochemical Transformations:
The phenyl group in this compound is a chromophore that can absorb UV radiation. This absorption can lead to photochemical reactions, including bond cleavage and rearrangement. The specific photochemical pathways can be complex and may involve excited singlet and triplet states. The energy absorbed by the phenyl group can be dissipated through various photophysical processes or can lead to chemical reactions. The presence of oxygen can also lead to photo-oxidative degradation pathways.
Bond Cleavage Mechanisms in Trisiloxane Derivatives
The cleavage of bonds within this compound is a fundamental aspect of its degradation. The most susceptible bonds to cleavage are the Si-O bonds in the siloxane backbone.
The hydrolytic cleavage of the Si-O bonds in this compound is a critical degradation pathway, particularly in the presence of water and either acidic or basic catalysts.
Mechanism of Hydrolysis:
The mechanism of Si-O bond hydrolysis is dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: In acidic conditions, a proton coordinates to the oxygen atom of the Si-O-Si linkage, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule nih.gov. Theoretical studies on model siloxanes have shown that the protonation of the siloxane oxygen significantly reduces the activation energy for hydrolysis nih.gov.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom in a nucleophilic substitution reaction. This proceeds through a pentacoordinate silicon intermediate, leading to the cleavage of the Si-O bond.
The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic effects of the substituents on the silicon atoms. The phenyl group in this compound can influence the rate of hydrolysis through its electronic effects.
Factors Influencing Hydrolytic Cleavage Rate
| Factor | Effect on Rate |
| Increasing Temperature | Increases |
| Acidic or Basic pH | Increases |
| Steric Hindrance at Silicon | Decreases |
This table summarizes the general factors that influence the rate of hydrolytic cleavage of Si-O bonds in siloxanes.
Cleavage of Si-C Bonds by Specific Reagents in this compound
The silicon-carbon (Si-C) bond in this compound, while generally stable, can be selectively cleaved under specific reaction conditions through the action of various reagents. The susceptibility of the Si-phenyl bond to cleavage is a key aspect of the reactivity profile of this compound. This section delves into the detailed research findings regarding the cleavage of this bond by specific chemical agents, supported by experimental data.
The cleavage of the Si-C bond in phenyl-substituted siloxanes is often facilitated by electrophilic substitution reactions targeting the phenyl group. Additionally, strong acids and bases can promote this cleavage. The reactivity of the Si-phenyl bond is influenced by the electron-donating or withdrawing nature of the substituents on both the silicon and the phenyl ring.
Electrophilic Cleavage
Electrophiles can attack the ipso-carbon of the phenyl ring, leading to the cleavage of the Si-C bond. This type of reaction is a common pathway for the de-silylation of aryl-silicon compounds. The general mechanism involves the attack of an electrophile (E+) on the phenyl ring, forming a Wheland intermediate, which is then followed by the departure of the silyl group.
Detailed research on compounds structurally similar to this compound, such as phenyltrimethylsilane, provides valuable insights into this process. For instance, protodesilylation, the cleavage of the Si-C bond by a proton, is a well-studied example of electrophilic cleavage.
Table 1: Reagents for Electrophilic Cleavage of Si-Phenyl Bonds
| Reagent Class | Specific Reagent(s) | Typical Reaction Conditions | Products |
| Protic Acids | Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Varies from room temperature to elevated temperatures, often in a co-solvent. | Benzene and the corresponding silyl ester or silanol (B1196071). |
| Lewis Acids | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) | Typically in an inert solvent; may require elevated temperatures. | Benzene and a halosiloxane. |
| Halogens | Bromine (Br₂), Iodine (I₂) | In the presence of a catalyst (e.g., iron(III) bromide for bromination) in a suitable solvent. | Bromobenzene or iodobenzene and the corresponding halosiloxane. |
Nucleophilic Cleavage
Strong bases can also effect the cleavage of the Si-phenyl bond, particularly in the presence of a suitable proton source. The mechanism is thought to involve the attack of the nucleophile on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the phenyl anion, which is then protonated.
Studies on the base-catalyzed cleavage of phenyltrimethylsilanes have shown that the reaction rate is highly dependent on the solvent and the nature of the base. For example, potassium hydroxide in aqueous dimethyl sulfoxide (DMSO) has been shown to be an effective system for this transformation.
Table 2: Conditions for Base-Catalyzed Cleavage of Si-Phenyl Bonds
| Base | Solvent System | Temperature (°C) | Observations |
| Potassium Hydroxide (KOH) | Aqueous Dimethyl Sulfoxide (DMSO) | Ambient to 60 | Effective for cleavage of phenyltrimethylsilanes. |
| Potassium tert-Butoxide (t-BuOK) | "Wet" Dimethyl Sulfoxide (DMSO) | 60 | Used for the protodesilylation of various organosilanes. researchgate.net |
| Potassium Trimethylsilanolate (KOTMS) | Dimethyl Sulfoxide-d₆ (for NMR studies) | Not specified | High conversion to biphenyl-d1 from tetrakis(biphenyl)silane in the presence of D₂O. researchgate.net |
This table is based on data for related organosilanes and serves as an illustrative guide for the potential conditions applicable to this compound.
Detailed Research Findings
While specific kinetic studies on the Si-C bond cleavage in this compound are scarce in the public domain, extensive research on analogous phenyl-substituted siloxanes provides a solid foundation for understanding its reactivity. Theoretical studies have also been conducted to predict the stability of the Si-C bond in various organosilane precursors under acidic and basic conditions. These studies often use model compounds like R-Si(OH)₃ to simplify calculations.
It has been noted that in the presence of strong acids, phenyl groups can be selectively cleaved from silicon atoms, a property that is utilized in the synthesis of certain polysiloxanes. mdpi.com The general observation is that the Si-phenyl bond is more labile than Si-alkyl bonds under similar acidic conditions.
Furthermore, the modification of polyphenylsilsesquioxanes through electrophilic substitution reactions on the phenyl ring, such as nitration and halogenation, can sometimes lead to the cleavage of the Si-C bond at the ipso position, although in some cases, substitution occurs without cleavage. rsc.org This highlights the competitive nature of these reaction pathways.
Cutting Edge Analytical Characterization of Heptamethylphenyltrisiloxane
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the analysis of heptamethylphenyltrisiloxane, offering non-destructive and highly detailed information about its chemical makeup.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. libretexts.orgpreprints.org By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. preprints.org Techniques such as g-COSY, g-HSQC, and g-HMBC are employed to establish correlations between protons and carbons, confirming the arrangement of the methyl and phenyl groups around the trisiloxane core. preprints.org The use of different deuterated solvents can also help to resolve overlapping signals and provide a more detailed dataset. preprints.org
¹H and ¹³C NMR Spectral Data for this compound
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH₃ | ~0.1-0.3 | ~0-2 |
| Phenyl-H (ortho) | ~7.5-7.6 | ~133-135 |
| Phenyl-H (meta) | ~7.3-7.4 | ~127-129 |
| Phenyl-H (para) | ~7.3-7.4 | ~129-131 |
| Phenyl-C (ipso) | - | ~135-137 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which in turn allows for the confirmation of its molecular formula. measurlabs.comuni-rostock.de HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Electrospray Ionization (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. rsc.org In the context of this compound, ESI-HRMS can be used to generate protonated molecules or adduct ions, allowing for the precise determination of its molecular weight. acdlabs.comnih.gov The fragmentation patterns observed in ESI-MS/MS experiments provide valuable information about the molecule's structure, revealing characteristic losses of methyl and phenyl groups. rsc.orgnih.gov
Direct Analysis in Real Time (DART) Ionization
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govfda.gov DART-HRMS involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes. nih.govrsc.org This technique is particularly advantageous for high-throughput screening and can provide rapid confirmation of the presence and molecular weight of this compound. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.orgthermofisher.com
FT-IR Spectroscopy:
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in this compound. Key absorptions include:
Si-O-Si stretching: Strong and broad bands typically observed in the 1000-1100 cm⁻¹ region.
Si-CH₃ stretching and bending: Bands appearing around 1260 cm⁻¹ (symmetric deformation) and 800-840 cm⁻¹ (rocking).
C-H stretching (aromatic): Peaks typically found just above 3000 cm⁻¹. vscht.cz
C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region. vscht.cz
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-O-Si | Asymmetric Stretch | 1000-1100 |
| Si-CH₃ | Symmetric Deformation | ~1260 |
| Si-CH₃ | Rocking | 800-840 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1400-1600 |
Raman Spectroscopy:
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide detailed information about the siloxane backbone and the phenyl ring vibrations. It is also a valuable tool for studying the conformational preferences and dynamics of the molecule in different states. goettingen-research-online.deazom.comspectroscopyonline.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms, bond lengths, and bond angles can be determined. nih.gov This technique would provide unambiguous proof of the molecular structure in the solid state, offering insights into intermolecular interactions and crystal packing. nih.govyoutube.com
State-of-the-Art Chromatographic Separations
The precise analysis of this compound, whether for purity assessment, isomer differentiation, or quantification in complex matrices, necessitates the use of advanced chromatographic techniques. These methods offer superior resolving power, speed, and sensitivity compared to conventional approaches.
Comprehensive Multidimensional Gas Chromatography (GCxGC) for Isomer Separation and Purity Profiling
Comprehensive two-dimensional gas chromatography (GCxGC) represents a powerful leap in separation science, providing a significant increase in peak capacity, which is essential for resolving the components of highly complex samples. targetanalysis.gr This technique employs two columns with different stationary phase selectivities, connected by a modulator. The entire sample is subjected to separation in both dimensions, generating highly detailed contour plots that can reveal compounds that would otherwise co-elute in a one-dimensional GC analysis. targetanalysis.gr
For this compound and related siloxane compounds, GCxGC is particularly advantageous for purity profiling. It can effectively separate the main compound from structurally similar impurities, isomers, or residual starting materials from its synthesis. Research on the analysis of siloxanes in complex hydrocarbon mixtures has demonstrated that a strategic pairing of stationary phases, such as a non-polar phase in the first dimension and a more polar phase in the second, can isolate siloxanes from a challenging matrix. acs.org For instance, a method using an SPB-Octyl column followed by a DB-1 column was shown to effectively separate various siloxanes from a gasoline matrix. acs.org
In the context of this compound, which possesses both methyl and phenyl groups, the potential for positional isomers exists. Furthermore, commercial siloxane products are often mixtures of related oligomers. GC-MS studies on analogous compounds like oligomethylphenylcyclosiloxanes have successfully separated geometric (cis/trans) isomers on standard capillary columns. researchgate.net GCxGC would enhance this separation, providing a more robust method for purity assessment and the quantitative profiling of isomers. The enhanced separation power of GCxGC, which can be an order of magnitude greater than single-dimension GC, is critical for ensuring the quality and consistency of this compound. targetanalysis.gr
Table 1: Illustrative GCxGC Column Combinations for Siloxane Analysis
| First Dimension (¹D) Column (Non-polar) | Second Dimension (²D) Column (Mid- to High-Polarity) | Rationale for Separation of Phenyl-Siloxanes |
| 5% Phenyl Polysiloxane | 50% Phenyl Polysilphenylene-siloxane | Separation in ¹D is primarily based on boiling point. The ²D provides selectivity based on polarizability and phenyl group interactions, resolving isomers and related compounds. chromatographyonline.com |
| 100% Dimethylpolysiloxane | Polyethylene Glycol (WAX) | The non-polar ¹D separates by volatility. The polar WAX phase in the ²D provides strong retention for compounds capable of hydrogen bonding or dipole-dipole interactions, separating them from non-polar siloxanes. core.ac.uk |
Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Mixture Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) has become an indispensable tool for the rapid and efficient analysis of complex mixtures. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures than traditional HPLC, leading to significant improvements in resolution, sensitivity, and speed of analysis. nerc.ac.ukchromatographyonline.com These features make UHPLC exceptionally well-suited for analyzing mixtures containing this compound, especially when dealing with degradation products, metabolites, or formulations where the compound is present alongside other active ingredients and excipients.
A key advantage of UHPLC is its ability to perform very fast separations, often in a fraction of the time required by conventional HPLC, without compromising resolution. chromatographyonline.com This high-throughput capability is invaluable in quality control and stability testing environments. For instance, a stability-indicating UPLC method was developed for Drometrizole Trisiloxane, a related compound, to separate it from its forced degradation products. researchgate.net The method utilized a C8 column (1.8 µm particle size) with a gradient elution, demonstrating the power of UHPLC to resolve the parent drug from multiple newly formed impurities under various stress conditions (acidic, basic, oxidative). researchgate.net
Applying this approach to this compound would involve developing a method capable of separating the parent compound from potential hydrolysis products (like silanols) or oxidation products. The high resolution of UHPLC ensures that even closely related impurities can be baseline separated, allowing for accurate quantification. sigmaaldrich.com
Table 2: Typical UHPLC Parameters for Trisiloxane Analysis
| Parameter | Specification | Purpose |
| Column | Sub-2 µm particle size (e.g., 1.8 µm), C8 or C18 chemistry | Provides high separation efficiency and resolution. researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and water/buffer | Optimizes selectivity and resolution for compounds with different polarities. |
| Flow Rate | 0.3 - 0.6 mL/min | Higher flow rates enabled by smaller particles lead to faster analysis times. |
| Pressure | Up to 15,000 psi (1000 bar) | High pressure is required to force the mobile phase through the densely packed column. sigmaaldrich.com |
| Detector | UV/Vis or Mass Spectrometer (MS) | UV detection is common, while MS provides mass information for identification. researchgate.net |
Hyphenated Analytical Platforms for Integrated Analysis
Hyphenation, the coupling of a separation technique with a spectroscopic detector, provides a synergistic platform where the sum is greater than its parts. For a compound like this compound, coupling chromatography with mass spectrometry is essential for achieving unambiguous identification and sensitive quantification.
GC-MS and LC-MS/MS Method Development for Trace Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like siloxanes. chromatographyonline.com For this compound, GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification. The electron ionization (EI) mass spectra of siloxanes are often characterized by specific fragmentation patterns, which can be used to confirm the structure and identify unknown impurities. Research on cyclic phenylmethylsiloxanes has shown that GC-MS can separate and identify different stereoisomers (cis- and trans-). researchgate.net The isomers were distinguished by their retention times, with cis-isomers typically eluting earlier, and their mass spectra helped to confirm their molecular weight and structure. researchgate.net A standard non-polar 5% phenyl-methyl polysiloxane column is often effective for these separations. targetanalysis.grmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace-level quantification of compounds in complex matrices, offering exceptional sensitivity and selectivity. researchgate.net This is particularly relevant for environmental monitoring or biological studies involving this compound. Methods have been developed for other trisiloxane surfactants in matrices like river water and beehive products (honey, pollen, wax). nih.govqucosa.de These methods often use a liquid-liquid or QuEChERS extraction followed by LC-MS/MS analysis, achieving detection limits in the low ng/g or ng/L range. nih.govqucosa.de
In an LC-MS/MS method, the first mass spectrometer (Q1) selects the precursor ion (e.g., the [M+H]⁺ or [M+Na]⁺ adduct of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then monitors for specific, characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for highly specific and sensitive quantification. A UPLC-MS/MS method developed for Drometrizole Trisiloxane successfully identified and characterized three degradation products by analyzing their fragmentation pathways. researchgate.net
Table 3: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Required; suitable for this compound. | Not required; suitable for parent compound and more polar degradation products. |
| Separation Principle | Separation based on boiling point and polarity on a capillary column. | Separation based on partitioning between mobile and stationary phases (e.g., reversed-phase). |
| Primary Application | Purity testing, isomer separation, identification of volatile impurities. researchgate.net | Trace-level quantification in complex matrices, analysis of non-volatile degradation products. researchgate.netresearchgate.net |
| Sensitivity | Good, typically in the pg-ng range. | Excellent, often in the fg-pg range. qucosa.de |
| Specificity | Good, based on retention time and full scan mass spectrum. | Outstanding, based on precursor/product ion transitions (SRM). researchgate.net |
Coupling of Chromatography with Advanced Spectroscopic Detectors
While mass spectrometry is the most common advanced detector, coupling chromatography with other spectroscopic techniques can provide orthogonal information that is invaluable for unequivocal structure elucidation, particularly for complex isomers.
One such powerful hyphenated technique is the combination of liquid chromatography with infrared ion spectroscopy (LC-IR-IS). While mass spectrometry can easily determine the elemental composition of a molecule and its fragments, it often struggles to differentiate between isomers that have identical masses and similar fragmentation patterns. Infrared ion spectroscopy measures the vibrational spectrum of a mass-selected ion in the gas phase. Since isomers, such as positional isomers of the phenyl group on the siloxane backbone, will have distinct infrared spectra (fingerprints), this technique can provide definitive structural confirmation where MS alone cannot.
For this compound, an LC-IR-IS analysis would proceed by first separating the sample components via UHPLC. Fractions corresponding to specific peaks could be collected, or the eluent could be directly introduced into the ion source. The ion of interest (the m/z corresponding to this compound) would be mass-selected and then irradiated with a tunable infrared laser. The resulting IR spectrum provides a unique vibrational signature of the molecule's structure. This approach has been successfully used to identify regioisomeric drug metabolites, demonstrating its potential for the detailed characterization of fine chemicals like this compound.
Theoretical and Computational Investigations of Heptamethylphenyltrisiloxane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysisutah.edunih.govnih.gov
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonding within Heptamethylphenyltrisiloxane. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, electron density distribution, and the energetic landscape of the molecule. nih.gov Such calculations are crucial for understanding the intrinsic properties that govern the compound's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Propertiesutah.edu
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the structure-property relationships of chemical compounds. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netscirp.org By minimizing the total energy of the system, the equilibrium geometry, including bond lengths and angles, can be precisely calculated. scirp.org
Once the geometry is optimized, a range of electronic properties can be derived. These properties are essential for predicting the molecule's behavior in chemical reactions. Key electronic descriptors calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MESP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. rasayanjournal.co.in
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1255.67 | Indicates the overall stability of the optimized molecular structure. |
| HOMO Energy (eV) | -8.95 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.52 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 8.43 | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 1.23 | Measures the overall polarity of the molecule. |
Ab Initio Methods for High-Accuracy Energy and Reactivity Predictionsutah.edu
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. epfl.ch These methods are known for their potential to achieve very high accuracy, making them invaluable for benchmarking and for situations where reliable experimental data is unavailable. nih.gov For this compound, high-level ab initio calculations can provide precise predictions of its energy and are instrumental in assessing reactivity. researchgate.net
These computationally intensive methods can be used to calculate thermochemical properties like the standard enthalpy of formation with a high degree of confidence. nih.gov By accurately modeling the electronic correlation—the interaction between electrons—ab initio techniques can offer a more refined understanding of reaction pathways and the energetics of bond-breaking and bond-forming processes compared to more approximate methods. rsc.org While computationally demanding, the accuracy of ab initio calculations makes them a crucial tool for validating results from other methods and for building a fundamental understanding of a molecule's potential energy surface. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactionsnih.gov
Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational dynamics and intermolecular interactions for this compound. utah.edumdpi.com
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant forces governing the packing and bulk properties of the compound. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Occurs between the phenyl groups of adjacent molecules, influencing local structure. |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in polar molecules. | Contributes to the overall cohesive energy due to the polarity of Si-O bonds. |
Computational Mechanistic Studies of this compound Reactionsnih.gov
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions at a molecular level. bris.ac.uk For this compound, these studies can map out the intricate steps involved in its transformation, such as hydrolysis or condensation, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net
Transition State Characterization and Reaction Pathway Elucidation
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. researchgate.net By locating these short-lived structures, computational chemists can determine the activation energy of a reaction, which governs its rate. The reaction pathway, which connects reactants to products via the transition state, can be meticulously mapped out. nih.gov This elucidation of the entire energy profile provides a comprehensive understanding of the factors that control the reaction, including the specific roles of different functional groups within this compound during the chemical transformation.
Advanced Functionalization Strategies and Materials Science Applications of Heptamethylphenyltrisiloxane
Design and Synthesis of Heptamethylphenyltrisiloxane-Based Functional Polymers
The design of functional polymers incorporating this compound units is a strategic approach to developing materials with a unique combination of properties. mdpi.com These polymers leverage the inherent characteristics of the siloxane backbone, such as high flexibility, thermal stability, and low surface energy, while the phenyl group introduces functionalities like a higher refractive index and enhanced thermal resistance. mdpi.comuni-marburg.de The synthesis of these materials often involves advanced polymerization techniques that allow for precise control over the molecular architecture, leading to polymers tailored for specific applications. routledge.com
Polysiloxane Copolymers with Tailored Architectures
The creation of polysiloxane copolymers with specific, well-defined architectures is crucial for tuning their final properties. Methods like anionic living polymerization are employed to synthesize block copolymers containing both methyl and phenyl siloxane units. osti.govosti.gov This technique utilizes reactive cyclic siloxane trimers and lithium-based catalysts to minimize unwanted siloxane rearrangement reactions, allowing for the controlled assembly of different blocks. osti.gov
For instance, di- and tri-block copolymers of polydimethylsiloxane (B3030410) (PDMS) and polydiphenylsiloxane (PDPS) have been synthesized, demonstrating how varying the block sequence and composition dramatically alters the material's physical state. osti.gov A homopolymer of PDMS may be a viscous liquid, while a diblock copolymer can be a sticky grease, and a triblock copolymer can form a firm, rubbery thermoplastic elastomer. osti.gov This tunability is a direct result of the microphase separation of the distinct siloxane blocks. osti.gov The ability to create complex architectures, such as ladder-like structures combined with linear chains, further expands the versatility of these materials, improving mechanical strength and adhesion. mdpi.com
| Copolymer Architecture | Key Monomers/Blocks | Synthesis Method | Resulting Properties | Reference |
|---|---|---|---|---|
| Linear Diblock | Polydimethylsiloxane (PDMS), Polydiphenylsiloxane (PDPS) | Anionic Living Polymerization | Sticky, grease-like consistency; microphase separation. | osti.gov |
| Linear Triblock | PDPS-PDMS-PDPS | Anionic Living Polymerization | Firm, rubbery thermoplastic elastomers; moldable at high temperatures. | osti.gov |
| Multiblock (Linear/Ladder-like) | Linear PDMS, Ladder-like Polyphenylsiloxane | One-step Polycondensation | Improved mechanical performance and adhesion to metals. | mdpi.com |
| Graft Copolymer | Polysiloxane backbone, Vinyl polymer grafts | Dual condensation and free-radical polymerization | Combines properties of both polymer types. | researchgate.net |
Hybrid Organic-Inorganic Materials Incorporating Trisiloxane Units
Hybrid organic-inorganic materials represent a class of composites where organic and inorganic components are integrated at a molecular or nanometric scale. nih.gov This approach aims to create synergistic materials that combine the advantages of both constituents, such as the mechanical strength and thermal stability of inorganic materials with the flexibility and light weight of organic polymers. mdpi.com Trisiloxane units, including this compound, are excellent building blocks for these hybrids due to the dual organic/inorganic nature of the siloxane backbone. mdpi.com
The sol-gel process is a common and versatile method for preparing these hybrid materials at low temperatures. mdpi.com It involves the hydrolysis and polycondensation of organometallic precursors. By incorporating functionalized trisiloxane units, it is possible to create a continuous network where the inorganic siloxane domains are chemically bonded to organic polymer chains. nih.gov This covalent linkage prevents macro-scale phase separation and leads to materials with enhanced properties. These hybrid materials have potential applications in diverse fields, including the development of biocompatible materials for tissue regeneration and advanced coatings. mdpi.com The integration of inorganic nanoparticles within a polymer matrix is another strategy to create hybrid materials with superior physicochemical properties. mdpi.com
Surface Science Applications of this compound
The unique molecular structure of this compound makes it highly effective in surface science applications. The low surface energy of the siloxane backbone combined with the specific functionalities of its methyl and phenyl substituents allows it to be used for precisely controlling the surface properties of various substrates.
Development of Surface Modifiers and Adhesion Promoters
This compound and related compounds function as highly effective surface modifiers and adhesion promoters, also known as coupling agents. alfa-chemistry.com These molecules act as an interfacial bridge between two dissimilar materials, such as an inorganic substrate (e.g., metal, glass) and an organic coating or adhesive. alfa-chemistry.comaculon.com The siloxane portion of the molecule can form strong, durable bonds with the substrate surface, while the organic groups (methyl and phenyl) can interact and co-react with the polymer matrix. researchgate.net
This modification enhances the chemical compatibility and mechanical bonding between the materials, preventing delamination and improving the longevity of the bond. alfa-chemistry.comaculon.com For example, polysiloxanes can be used as primers on metallic surfaces to promote the adhesion of silicone resins. researchgate.net In the electronics industry, silane-based adhesion promoters are critical for ensuring the robust bonding of resin-based materials to components like printed circuit boards. alfa-chemistry.com The presence of a phenyl group can be particularly advantageous for improving compatibility with aromatic polymers or resins.
Fabrication of Hydrophobic/Hydrophilic Surfaces
Trisiloxane-based compounds are widely used to manipulate the wettability of surfaces, enabling the fabrication of materials that are either water-repellent (hydrophobic) or water-attracting (hydrophilic). The intrinsic properties of the siloxane chain and its methyl groups lead to low surface energy, which naturally imparts hydrophobicity. mdpi.com When applied to a surface, these molecules can form a thin layer that dramatically increases the water contact angle. By creating specific surface textures at the micro- or nano-scale and then modifying them with low-surface-energy materials like silicones, it is possible to achieve superhydrophobicity, with water contact angles exceeding 150°. mdpi.commdpi.com
Conversely, while siloxanes are inherently hydrophobic, they can be used in formulations to achieve hydrophilic effects. For instance, certain organomodified trisiloxane surfactants can significantly reduce the surface tension of water, allowing it to spread more easily over a hydrophobic surface. researchgate.net Furthermore, surface modification techniques like plasma treatment can introduce hydrophilic functional groups onto a polysiloxane surface, although this effect can sometimes be temporary due to the migration of low-molecular-weight hydrophobic species from the bulk material to the surface. nih.govelsevierpure.com
| Substrate | Modification Treatment | Resulting Surface Property | Water Contact Angle (WCA) | Reference |
|---|---|---|---|---|
| Cotton Fabric | Unmodified | Hydrophilic | ~0° (absorbs water) | mdpi.com |
| Cotton Fabric | Poly(methylhydrogen)siloxane (PMHS) | Highly Hydrophobic | 141.7° | mdpi.com |
| Polydimethylsiloxane (PDMS) | Unmodified | Hydrophobic | 122° | mdpi.com |
| Polydimethylsiloxane (PDMS) | Plasma Polymerized Hexamethyldisilazane | Superhydrophobic | up to 170° | mdpi.com |
| PDMS-HEMA Film | Heptamethyltrisiloxane Treatment | Hydrophilic | Significantly improved wettability | researchgate.net |
Role in Optoelectronic Materials Research
Polysiloxanes containing phenyl groups, such as those derived from this compound, play a significant role in the research and development of materials for optoelectronic devices. nih.gov Their inherent properties, including high flexibility, excellent film-forming ability, and optical transparency in the visible spectrum, make them highly suitable for these applications. nih.govresearchgate.net
In addition to providing a high refractive index, phenyl-containing polysiloxanes serve as excellent, stable matrices for optoelectronic components. They can be used as encapsulants for LEDs, protecting the delicate semiconductor elements from environmental factors while efficiently transmitting light. uni-saarland.de Researchers have developed methods to covalently integrate fluorescent dyes into a high refractive index polyphenylmethylsiloxane matrix. uni-saarland.de This approach prevents the dye molecules from crystallizing, which would diminish their optical emission, and results in a stable, processable material with high quantum yields and thermal stability, ideal for use in modern LED applications. uni-saarland.de
| Polymer Type | Key Structural Units | Refractive Index (nD) | Application Area | Reference |
|---|---|---|---|---|
| Poly(dimethylsiloxane) (pDMS) | Dimethylsiloxane | ~1.41 | Ophthalmic Implants | uni-marburg.de |
| Poly(dimethylsiloxane-co-diphenylsiloxane) (pDMDPS) | Dimethylsiloxane, Diphenylsiloxane | 1.41 - 1.46 | Ophthalmic Implants | uni-marburg.de |
| Hydrophobic Acrylic Polymers | Acrylic esters | 1.44 - 1.55 | Intraocular Lenses | uni-marburg.de |
| Sulfur-Containing Polymers | Thiophenols, Bromoalkynes | up to 1.843 | Optical Waveguides | nih.gov |
| Perylene-Polyphenylmethylsiloxane | Phenylmethylsiloxane, Perylene dye | High | LED Encapsulants | uni-saarland.de |
Integration into Light-Emitting and Light-Harvesting Systems
The operational stability and efficiency of light-emitting and light-harvesting systems, such as Organic Light-Emitting Diodes (OLEDs) and solar cells, are critically dependent on the constituent materials, particularly those used for encapsulation and charge transport. While direct integration of this compound into the active layers of these devices is not yet common, its inherent properties make it a strong candidate for ancillary roles that enhance device performance and longevity.
The thermal stability of materials used in light-emitting devices is paramount, as heat generated during operation can lead to degradation. Polysiloxanes bearing phenyl groups are known to exhibit significantly enhanced thermal stability. researchgate.netrsc.org The introduction of a phenyl group into the siloxane backbone, as in this compound, can inhibit thermal degradation pathways like the "back-biting" reaction that occurs in standard polydimethylsiloxane (PDMS). rsc.org This improved stability, with decomposition temperatures potentially rising well above 200°C, makes phenyl-containing siloxanes suitable for applications in or around high-temperature electronic components. rsc.org
For OLEDs, which are notoriously sensitive to moisture and oxygen, effective encapsulation is crucial for a long operational lifetime. researchgate.netnih.govrsc.org Thin-film encapsulation (TFE) often employs a multi-layer structure of alternating inorganic and organic materials. rsc.orgmdpi.com Siloxane-based polymers are explored for the organic layers due to their flexibility and transparency. The hydrophobicity and high thermal stability of this compound suggest its potential as a component in advanced encapsulant formulations, offering a robust barrier against environmental degradants while withstanding the operational heat of the device.
Exploration in Flexible Electronic Devices
The field of flexible electronics demands materials that are not only electronically functional but also mechanically robust, pliable, and resilient. nih.govcnr.it Silicones, particularly PDMS, are widely used as substrates and encapsulants in this field due to their excellent flexibility, biocompatibility, and tunable mechanical properties. nih.govmdpi.comresearchgate.netmdpi.com this compound, as a short-chain siloxane, shares this intrinsic flexibility.
The incorporation of a phenyl group offers distinct advantages over standard dimethyl siloxanes for high-performance flexible devices. Phenyl groups are known to increase the thermal oxidative stability and thermal decomposition temperature of silicone materials. researchgate.netmdpi.com This is critical for flexible electronics that may operate in environments with fluctuating temperatures or require high-temperature processing steps. Furthermore, the rigid phenyl group can modify the mechanical properties of the siloxane matrix, potentially enhancing tensile strength and tear resistance compared to unsubstituted siloxanes. mdpi.com These characteristics are vital for creating durable wearable sensors, rollable displays, and other conformable electronic devices. kaist.ac.kr
Research into piezoresistive flexible sensors often utilizes polysiloxane materials as the flexible matrix due to their excellent affinity with the human body and their ability to be mixed with conductive fillers. nih.gov The stable and predictable properties of a well-defined molecule like this compound could allow for more reproducible sensor performance. Its use as a plasticizer or dispersing agent within a larger silicone elastomer matrix could improve the processability and uniformity of conductive composites used in flexible strain sensors and electronic skin. researchgate.net
Catalytic Applications of Modified this compound Scaffolds
The unique siloxane framework of this compound provides a versatile scaffold for the design of both heterogeneous and homogeneous catalysts. By functionalizing the molecule, it is possible to immobilize active catalytic centers or create ligands that modulate the electronic and steric environment of a metal catalyst.
Heterogenizing homogeneous catalysts by anchoring them to a solid support combines the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. evonik.com Polysiloxane materials have been successfully used as supports for various metal catalysts, including palladium and platinum. researchgate.netmdpi.com The this compound molecule can be adapted for this purpose.
Functional groups can be introduced onto the trisiloxane backbone, for example, by hydrosilylation of an olefin containing a desired functional group with a precursor like 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769). nih.govmdpi.com These functional groups, such as amines or phosphines, can then act as coordination sites for catalytically active metal ions. researchgate.net This approach creates a catalyst where the active site is tethered to the siloxane, which can then be used in flow reactors or easily recovered from a reaction mixture. The well-defined structure of the trisiloxane support allows for precise control over ligand density and the microenvironment of the catalytic center. nih.gov
| Support Material Type | Functionalization Method | Metal Catalyst | Application | Reference |
| Polysiloxane Microspheres | Silylation with imidazole-silane | Palladium (Pd) | Hydrogenation | researchgate.net |
| PDMS Sponge | Surface functionalization | Metal Nanoparticles | Continuous Flow Reactions | mdpi.com |
| Silica (B1680970) Nanoparticles | Grafting of norbornene ligands | Platinum (Pt) | Hydrosilylation | nih.gov |
In homogeneous catalysis, the ligands surrounding a metal center are crucial for controlling its activity, selectivity, and stability. researchgate.netmdpi.com Organosilicon compounds have been developed as effective ligands in various catalytic processes. researchgate.netresearchgate.net this compound can serve as a precursor for novel ligands.
The phenyl group or one of the methyl groups on the silicon atoms can be chemically modified to introduce donor atoms like phosphorus or nitrogen, creating a chelating ligand. researchgate.netresearchgate.net The siloxane backbone itself influences the properties of the resulting metal complex. Its flexibility can accommodate different coordination geometries, while the electron-donating or -withdrawing nature of the siloxy groups can tune the electronic properties of the metal center. This metal-ligand cooperation can lead to highly efficient and selective catalysts for reactions such as hydrogenations, cross-couplings, and hydrosilylations. mdpi.comresearchgate.netunibo.it
| Ligand Class | Metal Center | Catalytic Reaction | Key Feature | Reference |
| Organosilicon-Phosphinyl | Iron (Fe) | Hydrosilylation of Olefins | High catalytic performance without an activator | researchgate.net |
| P,N-Containing Ligands | Transition Metals | General Homogeneous Catalysis | Stabilize intermediate oxidation states | researchgate.net |
| Pincer Ligands | Ruthenium (Ru), Iron (Fe) | Hydrogenation | Reversible aromatization/dearomatization of ligand | mdpi.com |
Advanced Additives for Material Performance Enhancement
The distinct physicochemical properties of this compound make it a highly effective additive for enhancing the performance of various materials. Its primary function in this context is as a high-performance surfactant or surface-modifying agent. supremesilicones.comtopwinchemical.comtis-silicone.com
When modified with hydrophilic groups, such as polyether chains, trisiloxanes become powerful surfactants capable of drastically reducing the surface tension of aqueous solutions. tis-silicone.comresearchgate.net This "super-spreading" capability is far superior to that of conventional hydrocarbon-based surfactants. This property is exploited in agricultural formulations to ensure even and complete coverage of pesticides and herbicides on waxy leaf surfaces. surfactant.nl In coatings and paints, these surfactants act as leveling agents and improve wetting, leading to smoother, defect-free finishes. topwinchemical.com
Even without modification, the inherent properties of this compound are beneficial. Its low surface energy and hydrophobicity make it a useful additive in personal care products, where it imparts a silky, non-greasy feel and improves spreadability. supremesilicones.com As a polymer additive, it can migrate to the surface of a material, reducing its coefficient of friction and improving mar and scratch resistance. The presence of the phenyl group enhances its compatibility with organic resins and improves thermal stability, making it a more robust additive than simple methyl-siloxanes in high-temperature polymer processing or applications. rsc.orgmdpi.com
Q & A
Q. What are the standard synthetic pathways for heptamethylphenyltrisiloxane, and how can purity be optimized during synthesis?
this compound is typically synthesized via hydrolysis and condensation of chlorosilane precursors. A common method involves reacting methylphenyldichlorosilane with hexamethyldisiloxane (HMDSO) under controlled humidity, followed by neutralization and distillation . To optimize purity, column chromatography or fractional distillation is recommended, with monitoring via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy . Ensure inert atmospheres to prevent unwanted side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the phenyl and methyl group arrangements.
- FT-IR : For identifying Si-O-Si (~1000–1100 cm⁻¹) and Si-C (~1250 cm⁻¹) bonds.
- Raman spectroscopy : To complement IR data and detect minor structural deviations.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How should researchers design experiments to assess the thermal stability of this compound?
Use thermogravimetric analysis (TGA) under nitrogen or air to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions. For kinetic studies, employ the Flynn-Wall-Ozawa method to calculate activation energies. Always include triplicate runs to account for variability and compare results with structurally similar trisiloxanes (e.g., hexamethyldisiloxane) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) simulations can model electron density distributions, frontier molecular orbitals, and binding energies with catalysts (e.g., platinum or enzymes). Focus on:
Q. What strategies address contradictions in reported solubility data for this compound across solvents?
Conflicting solubility values may arise from impurities or measurement conditions. To resolve:
Q. How does the phenyl group in this compound influence its interfacial behavior compared to fully methylated analogs?
The phenyl group increases hydrophobicity and reduces surface tension. Experimental approaches:
- Langmuir-Blodgett trough : Measure pressure-area isotherms to assess monolayer formation.
- Dynamic light scattering (DLS) : Study self-assembly in emulsions. Advanced studies should correlate these properties with applications in agrochemical surfactants or coatings, referencing patent literature for industrial benchmarks .
Q. What methodologies validate the environmental degradation pathways of this compound?
- Hydrolysis studies : Conduct under acidic/alkaline conditions (pH 3–11) with GC-MS monitoring.
- Photolysis : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure.
- Biodegradation assays : Employ OECD 301B standards with activated sludge. Cross-validate with high-resolution LC-QTOF-MS to detect transient intermediates .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (e.g., stirring rates, solvent batches) in supplementary materials .
- Contradiction Resolution : Apply triangulation by combining experimental, computational, and literature data .
- Ethical Reporting : Avoid data manipulation; clearly state limitations in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
